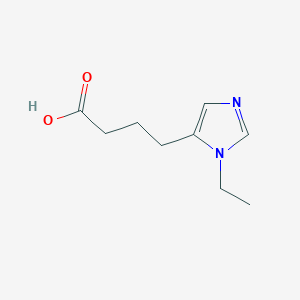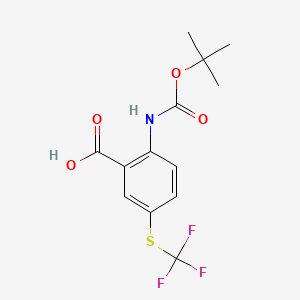
2-((tert-Butoxycarbonyl)amino)-5-((trifluoromethyl)thio)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((tert-Butoxycarbonyl)amino)-5-((trifluoromethyl)thio)benzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-5-((trifluoromethyl)thio)benzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Introduction of the Trifluoromethylthio Group: The trifluoromethylthio group can be introduced using reagents like trifluoromethanesulfenyl chloride (CF3SCl) under controlled conditions.
Formation of the Benzoic Acid Core: The benzoic acid core is synthesized through standard aromatic substitution reactions, often involving halogenated benzoic acid derivatives and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of tert-butyl esters, which could be adapted for the production of this compound .
化学反応の分析
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-5-((trifluoromethyl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of free amine derivatives.
科学的研究の応用
2-((tert-Butoxycarbonyl)amino)-5-((trifluoromethyl)thio)benzoic acid has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique functional groups make it a valuable intermediate in the synthesis of potential drug candidates.
Biological Studies: The Boc-protected amino group allows for selective modification of biomolecules, facilitating studies on protein-ligand interactions and enzyme mechanisms.
作用機序
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-5-((trifluoromethyl)thio)benzoic acid is largely dependent on its functional groups:
Boc-Protected Amino Group: The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then interact with various biological targets.
Trifluoromethylthio Group: This group can undergo redox reactions, potentially modulating the activity of enzymes and other proteins through oxidative stress mechanisms.
類似化合物との比較
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-5-methylbenzoic acid: Similar structure but with a methyl group instead of a trifluoromethylthio group.
2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid: Contains a chlorine atom instead of a trifluoromethylthio group.
2-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid: Features a nitro group instead of a trifluoromethylthio group.
Uniqueness
The presence of the trifluoromethylthio group in 2-((tert-Butoxycarbonyl)amino)-5-((trifluoromethyl)thio)benzoic acid imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and interactions with biological targets .
特性
分子式 |
C13H14F3NO4S |
|---|---|
分子量 |
337.32 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C13H14F3NO4S/c1-12(2,3)21-11(20)17-9-5-4-7(22-13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) |
InChIキー |
FDEUTVSILBHDII-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)SC(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride](/img/structure/B13558027.png)
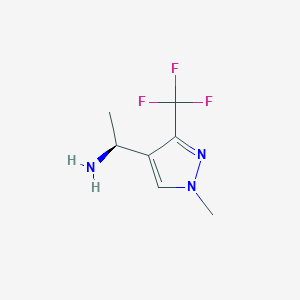
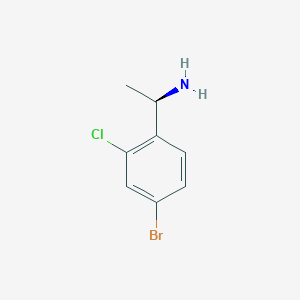

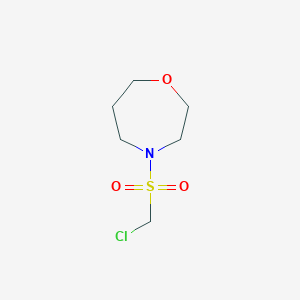
![1-[3-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13558060.png)
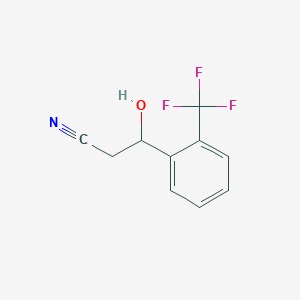
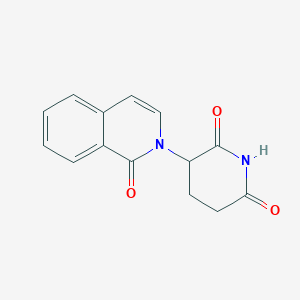
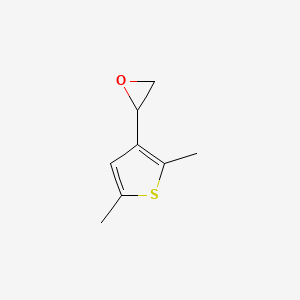
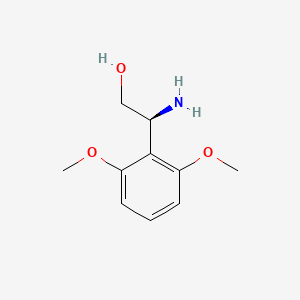
![4-[(2,3,6-Trifluorophenyl)methoxy]benzoicacid](/img/structure/B13558086.png)


